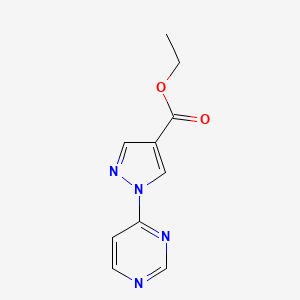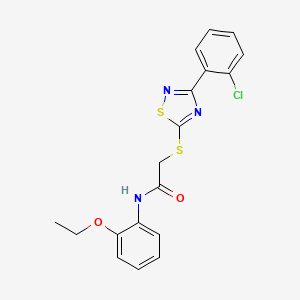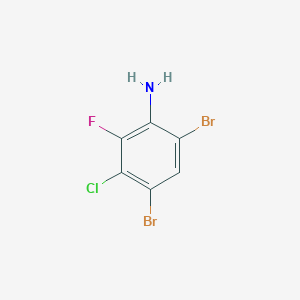![molecular formula C22H18ClN5O2S B2552357 N-(2-(6-((2-(4-chlorophényl)-2-oxoéthyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)éthyl)benzamide CAS No. 872994-52-0](/img/structure/B2552357.png)
N-(2-(6-((2-(4-chlorophényl)-2-oxoéthyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)éthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H18ClN5O2S and its molecular weight is 451.93. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Des composés ayant une structure similaire ont montré une activité anticancéreuse prometteuse . La relation structure-activité de ces composés est d'une importance capitale dans la conception, la découverte et le développement de médicaments .
Activité antimicrobienne
Ces composés présentent également des propriétés antimicrobiennes . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens .
Activité analgésique et anti-inflammatoire
Il a été constaté que les composés possédaient des activités analgésiques et anti-inflammatoires . Cela suggère leur utilisation potentielle dans le traitement de la douleur et de l'inflammation .
Activité antioxydante
Ils ont démontré une activité antioxydante , ce qui signifie qu'ils pourraient être utilisés dans la prévention des maladies causées par le stress oxydatif .
Activité antivirale
Les propriétés antivirales de ces composés pourraient les rendre utiles dans le développement de nouveaux médicaments antiviraux .
Inhibiteurs enzymatiques
Il a été constaté que ces composés inhibaient diverses enzymes, notamment l'anhydrase carbonique, la cholinestérase, la phosphatase alcaline, l'anti-lipase et l'aromatase . Cela suggère leur utilisation potentielle dans le traitement des maladies liées à ces enzymes .
Agents antituberculeux
Ils ont montré un potentiel en tant qu'agents antituberculeux , suggérant leur utilisation dans le traitement de la tuberculose .
Activité antimalarienne
Certains composés ayant une structure similaire ont montré une bonne activité antimalarienne . Cette nouvelle série de composés peut servir de point de départ pour les futurs programmes de découverte de médicaments antimalariens .
Mécanisme D'action
Target of Action
Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Benzamides are a class of compounds that have been used in a variety of therapeutic areas, including oncology and psychiatry, due to their ability to interact with various biological targets.
Mode of Action
The mode of action of triazoles generally involves binding to enzymes or receptors, which can inhibit or modulate their activity . Benzamides can also interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Triazoles and benzamides can affect a variety of biochemical pathways depending on their specific targets. For example, some triazoles have anti-inflammatory effects mediated through inhibition of the biosynthesis of prostaglandins .
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Some triazoles, for example, have anti-inflammatory and analgesic activities .
Propriétés
IUPAC Name |
N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2S/c23-17-8-6-15(7-9-17)18(29)14-31-21-11-10-19-25-26-20(28(19)27-21)12-13-24-22(30)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPDXTOFBBIZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)
![4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one](/img/structure/B2552279.png)

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2552283.png)
![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)
![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)
![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine](/img/structure/B2552288.png)
![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)


![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/new.no-structure.jpg)
![5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B2552296.png)
